1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid is a useful research compound. Its molecular formula is C24H25NO4 and its molecular weight is 391.467. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
The Fmoc group is extensively used as a protective group for amino acids in the synthesis of peptides. It is preferred for its stability under a variety of conditions and its ease of removal under mild base conditions without affecting other sensitive functional groups. This utility is exemplified in solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids serve as building blocks. The protection and subsequent deprotection of amino groups enable the stepwise addition of amino acids to elongate the peptide chain in a controlled manner. Advances in Fmoc SPPS methodology have facilitated the synthesis of biologically active peptides, including isotopically labeled peptides for research purposes, showcasing its versatility and importance in peptide chemistry (Fields & Noble, 2009).
Organic Synthesis
The Fmoc group's stability and selective removability are leveraged in organic synthesis beyond peptide chemistry. For example, it has been used to protect hydroxy groups during the synthesis of complex molecules. This protection strategy is critical when working with multifunctional molecules where selective reactivity is needed. The Fmoc group can be removed without disturbing other sensitive functional groups, thereby offering a high degree of synthetic flexibility. This property is beneficial in the multi-step synthesis of complex organic molecules, where the order of reactions and the protection of functional groups are paramount (Gioeli & Chattopadhyaya, 1982).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-23(27)16-10-9-15-11-12-25(22(15)13-16)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22H,9-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZCIHZJUILQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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